molecular formula C7H6O4 B146680 2,4-Dihydroxybenzoic acid CAS No. 89-86-1

2,4-Dihydroxybenzoic acid

Cat. No.: B146680
CAS No.: 89-86-1
M. Wt: 154.12 g/mol
InChI Key: UIAFKZKHHVMJGS-UHFFFAOYSA-N
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Description

It is one of the three isomeric crystalline acids that are both carboxyl derivatives of resorcinol and dihydroxy derivatives of benzoic acid . This compound is notable for its presence in various natural sources and its applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

2,4-Dihydroxybenzoic acid interacts with various enzymes and proteins. For instance, it is a degradation product of cyanidin glycosides from tart cherries in cell cultures . It is also a metabolite found in human plasma after cranberry juice consumption .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes. For example, it can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. For instance, it can powerfully reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been found to be a degradation product of cyanidin glycosides from tart cherries in cell cultures .

Metabolic Pathways

This compound is involved in various metabolic pathways. For instance, it is a degradation product of cyanidin glycosides, indicating its involvement in the metabolic pathway of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dihydroxybenzoic acid can be synthesized from resorcinol via the Kolbe-Schmitt reaction. This involves reacting resorcinol with sodium alcoholate in alcohol at room temperature to form resorcinol sodium salt. The solution is then placed in a high-pressure kettle with carbon dioxide and reacted under supercritical conditions . Another method involves reacting resorcinol with an alkali metal bicarbonate or carbonate in a carbon dioxide atmosphere .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxybenzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroxybenzoic alcohols .

Comparison with Similar Compounds

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid
  • Gallic acid

Conclusion

2,4-Dihydroxybenzoic acid is a versatile compound with significant applications in various scientific fields. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable in research and industrial applications.

Properties

IUPAC Name

2,4-dihydroxybenzoic acid
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InChI

InChI=1S/C7H6O4/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,8-9H,(H,10,11)
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InChI Key

UIAFKZKHHVMJGS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1O)O)C(=O)O
Source PubChem
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Molecular Formula

C7H6O4
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Related CAS

17289-70-2 (mono-hydrochloride salt), 41453-50-3 (lead salt)
Record name beta-Resorcylic acid
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DSSTOX Substance ID

DTXSID0025074
Record name 2,4-Dihydroxybenzoic acid
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Molecular Weight

154.12 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid, hydrated white crystals with a faint phenolic odour
Record name beta-Resorcylic acid
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Boiling Point

309.00 to 310.00 °C. @ 760.00 mm Hg
Record name 2,4-Dihydroxybenzoic acid
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Solubility

5.78 mg/mL at 25 °C, soluble in hot water, organic solvents, oils, soluble (in ethanol)
Record name 2,4-Dihydroxybenzoic Acid
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Vapor Pressure

0.0000021 [mmHg]
Record name beta-Resorcylic acid
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CAS No.

89-86-1
Record name 2,4-Dihydroxybenzoic acid
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Record name Benzoic acid, 2,4-dihydroxy-
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Record name 2,4-DIHYDROXYBENZOIC ACID
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Melting Point

218 - 219 °C
Record name 2,4-Dihydroxybenzoic Acid
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Synthesis routes and methods I

Procedure details

Crystallization processes performed with hydroxybenzoic acids gave different results, for example for crystallization of saturated solutions of 4-hydroxybenzoic acid in methanol resulted in a new phase, as shown in FIG. 1. Similarly using methanol or THF, NSF were obtained with the co-formers 3-hydroxybenzoic acid (FIG. 10), 2,4-dihydroxybenzoic acid (FIG. 11), 2,5-dihydroxybenzoic acid (FIGS. 6A, 6B and 6C), 3,4-hydroxybenzoic acid (FIGS. 12A and 12B) and 3,5-hydroxybenzoic acid (FIG. 13).
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Synthesis routes and methods II

Procedure details

A 35-1 solids mixer was charged with 10 kg of sodium bicarbonate, 5 kg of potassium bicarbonate and 3.3 kg of resorcinol and heated with mixing to 120° C. in a stream of carbon dioxide. After 3 hours the contents were cooled down with mixing, and 28 l of water were added. The hot suspension at 60° C. was then discharged and brought to pH 3 at room temperature with 20 kg of concentrated hydrochloric acid. The suspension was cooled to 10-15° C. and filtered on a filter press, and the filter residue was washed with water and dried, leaving 4.1 kg (81%) of 2,4-dihydroxybenzoic acid; purity (HPLC): 99.5%.
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28 L
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Synthesis routes and methods III

Procedure details

The same methodology as described in Example 7 was repeated with 2,4-DHB in place of 3-HB, to produce the dose response curve for 2,4-DHB (FIG. 2). From FIG. 2 it can be seen that 2,4-DHB also enhances the sweetness of the sucrose solution but there is little difference between the 400 ppm solution (SEV 6.5%) and the 1000 ppm solution (SEV 6.7%). The maximum attainable sweetness would appear to be about 6.7% SEV (based on a 5% sucrose solution).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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